molecular formula C15H20ClN5O2 B2500287 7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione CAS No. 478252-87-8

7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione

Cat. No.: B2500287
CAS No.: 478252-87-8
M. Wt: 337.81
InChI Key: TZXLROIEGGQFOO-UXBLZVDNSA-N
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Description

7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorinated butenyl side chain and a pyrrolidinyl group attached to a purine core. The purine core is a fundamental structure in many biologically active molecules, including nucleotides and several pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions One common method starts with the alkylation of 1,3-dimethylxanthine with 3-chlorobut-2-enyl bromide under basic conditions to introduce the chlorobut-2-enyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: The chlorobut-2-enyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-chlorobut-2-enyl)-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione
  • 7-(3-chlorobut-2-enyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione

Uniqueness

7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5O2/c1-10(16)6-9-21-11-12(17-14(21)20-7-4-5-8-20)18(2)15(23)19(3)13(11)22/h6H,4-5,7-9H2,1-3H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXLROIEGGQFOO-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320386
Record name 7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478252-87-8
Record name 7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(3-CL-2-BUTENYL)-1,3-DI-ME-8-(1-PYRROLIDINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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